molecular formula C11H17NO B188697 4-[2-(Dimethylamino)propyl]phenol CAS No. 69792-61-6

4-[2-(Dimethylamino)propyl]phenol

Cat. No.: B188697
CAS No.: 69792-61-6
M. Wt: 179.26 g/mol
InChI Key: OKQXTKNGCAQTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Dimethylamino)propyl]phenol (CID 3075849) is an organic compound with the molecular formula C17H21NOS . This phenol and amine-functionalized small molecule is of significant interest in medicinal chemistry research, particularly as a structural analog in the development of novel pharmacologically active compounds. Dimethylamine (DMA) derivatives are recognized as a promising class in drug discovery, exhibiting a diverse range of potential activities including antimicrobial, antihistaminic, anticancer, and analgesic properties . The dimethylamine group is an electron-donating pharmacophore common in many FDA-approved drugs, which can influence key properties like water solubility and bioavailability . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry. Its structure is related to other phenolic DMA derivatives, such as 4-dimethylaminophenol (DMAP), which has documented use as an antidote for cyanide and hydrogen sulfide poisoning by generating methemoglobin . The provided SMILES string is CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N(C)C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

69792-61-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-[2-(dimethylamino)propyl]phenol

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)8-10-4-6-11(13)7-5-10/h4-7,9,13H,8H2,1-3H3

InChI Key

OKQXTKNGCAQTIS-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)N(C)C

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Chain Length and Flexibility: The propyl chain in this compound provides greater flexibility compared to ethoxy (Moxisylyte) or direct dimethylamino (4-(dimethylamino)phenol) substituents. This may enhance membrane permeability in biological systems .
  • Electron-Donating Groups: The dimethylamino group increases electron density on the phenol ring, influencing reactivity in polymerization or photochemical reactions .

Pharmacological Activity

  • Receptor Interactions: Moxisylyte and 4’-hydroxy Tamoxifen demonstrate the importance of substituent positioning. Moxisylyte’s α₁-antagonism relies on its ethoxy-dimethylamino group, while 4’-hydroxy Tamoxifen’s SERM activity depends on the dimethylaminoethoxy-phenyl backbone .
  • Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cement formulations due to superior electron-donating capacity and degree of conversion .

Key Research Findings

Synthetic Utility: Compounds like 4-(dimethylamino)phenol serve as intermediates in synthesizing dyes and pharmaceuticals. For example, derivatives of 4’-hydroxy Tamoxifen are critical in breast cancer therapy .

Toxicity and Safety: Aminophenols with dimethylamino groups may exhibit neurotoxic or hepatotoxic effects at high doses, necessitating careful handling (e.g., 4-[2-(3-phenylpropylamino)propyl]phenol hydrochloride in ).

Regulatory Status: Some analogs, such as phenol-polybutene derivatives (), are subject to significant new use regulations due to environmental persistence.

Notes

Data Limitations: Direct studies on this compound are scarce; inferences are drawn from structural analogs.

Contradictions: highlights conflicting reactivity trends between ethyl 4-(dimethylamino)benzoate and methacrylate derivatives, emphasizing the need for substituent-specific evaluations.

Diverse Applications: From pharmaceuticals (Moxisylyte, Tamoxifen) to industrial polymers, dimethylamino-phenol derivatives showcase versatility .

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